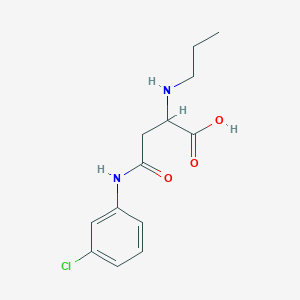![molecular formula C19H14ClN3O7 B11618830 N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11618830.png)
N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism by which N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound could induce the production of ROS, leading to oxidative stress and cell damage.
相似化合物的比较
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can be compared with other similar compounds, such as:
Hydrazones: Compounds with similar hydrazone linkages but different substituents.
Chalcones: Structurally related compounds with a similar aromatic backbone.
Coumarins: Compounds containing the coumarin moiety, which is also present in the target compound.
The uniqueness of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H14ClN3O7 |
|---|---|
分子量 |
431.8 g/mol |
IUPAC 名称 |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H14ClN3O7/c1-10-4-18(25)30-16-7-13(2-3-14(10)16)29-9-17(24)22-21-8-11-5-12(20)6-15(19(11)26)23(27)28/h2-8,26H,9H2,1H3,(H,22,24)/b21-8+ |
InChI 键 |
LBYBDBXDOXXUHS-ODCIPOBUSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 9-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11618749.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11618758.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11618759.png)
![5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11618760.png)
![(5Z)-3-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11618762.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B11618767.png)
![5-chloro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11618772.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618775.png)
![11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11618780.png)


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11618821.png)


